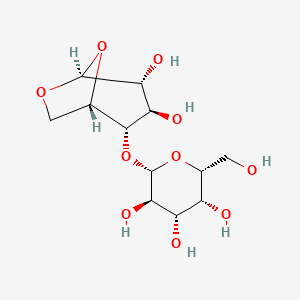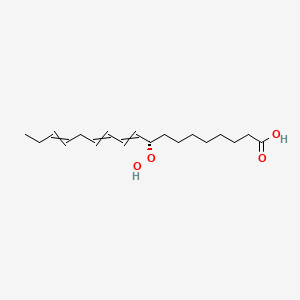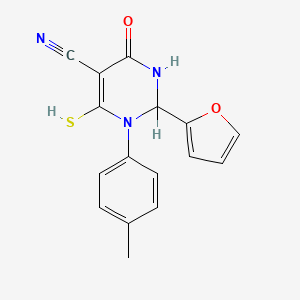
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile is a member of toluenes.
Scientific Research Applications
Synthesis and Building Blocks
- This compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines), which are synthesized via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirm S-alkylation over N-alkylation in these processes (Abd El-Fatah et al., 2017).
Antimicrobial Activity
- The compound demonstrates potential in forming pyrimidine derivatives with antimicrobial properties. These derivatives show activity against both Gram-positive and Gram-negative bacteria, positioning them as candidates for further pharmaceutical research (Abdelghani et al., 2017).
Structural Characterization and Inhibitory Potential
- Structural characterization of related dihydropyrimidine-5-carbonitrile derivatives reveals insights into their potential as dihydrofolate reductase (DHFR) inhibitors. This is a key area in cancer therapy research, as DHFR is a crucial target for cancer treatment drugs (Al-Wahaibi et al., 2021).
Antibacterial Activity
- The compound is a precursor for synthesizing new pyrimidines with significant antibacterial activity. This highlights its role in developing new antibiotics or antibacterial agents (Hamid & Shehta, 2018).
Molecular Docking and Enzyme Inhibition
- Molecular docking studies indicate the affinity of synthesized compounds, including derivatives of this compound, with enzymes like CDK4 protein. This suggests potential applications in designing drugs targeting specific proteins or enzymes (Holam et al., 2022).
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(4-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)19-14(13-3-2-8-21-13)18-15(20)12(9-17)16(19)22/h2-8,14,22H,1H3,(H,18,20) |
InChI Key |
VFIRJYJMECEAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CO3 |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
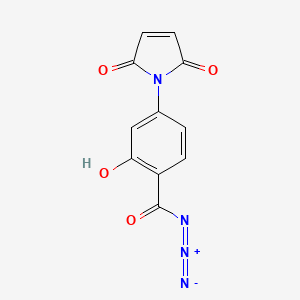

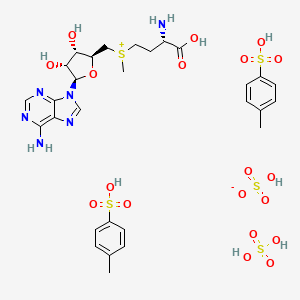
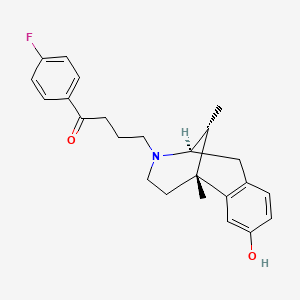
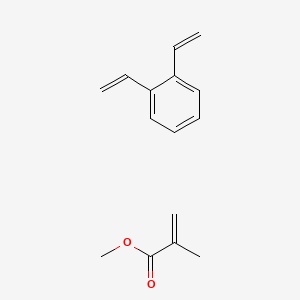
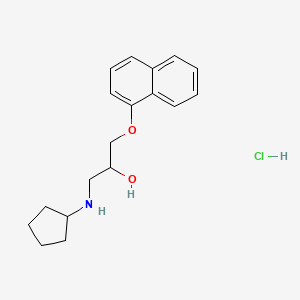
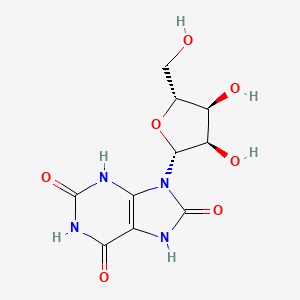
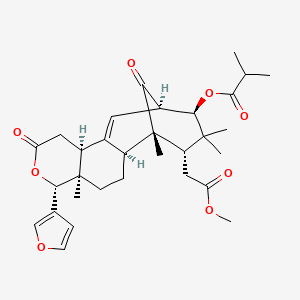
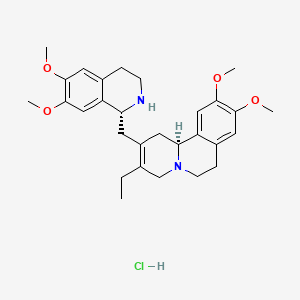
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
